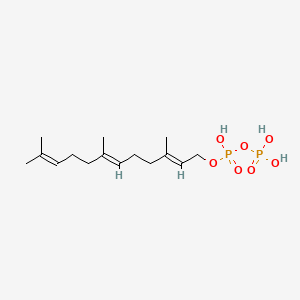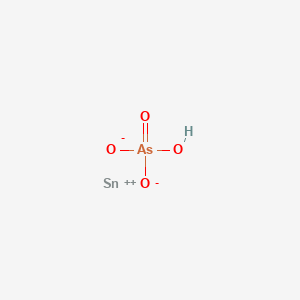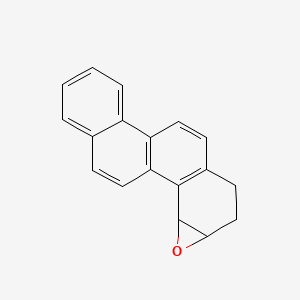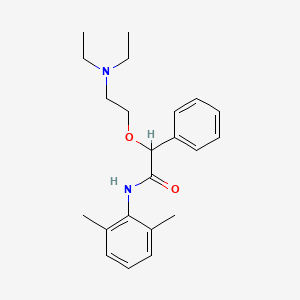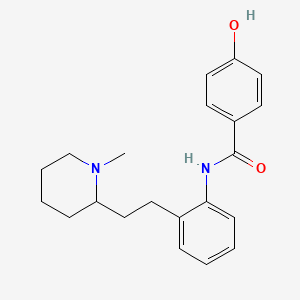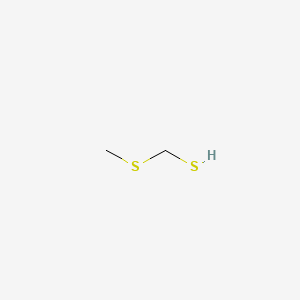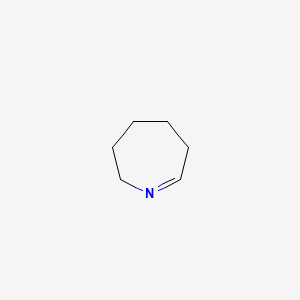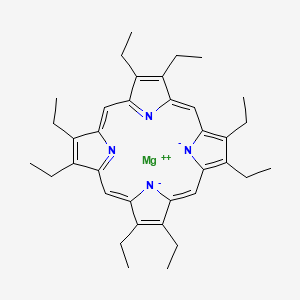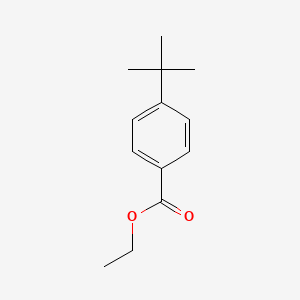
Trimethoprim hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoprim hydrochloride is a synthetic antibacterial agent primarily used to treat urinary tract infections. It is a derivative of trimethoprim, which is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethoprim hydrochloride involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds. The reaction is typically carried out in an inert solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound often follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Trimethoprim hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Trimethoprim hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibacterial agents and their mechanisms.
Biology: It serves as a tool to study bacterial resistance and the role of folate metabolism in bacteria.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections, particularly urinary tract infections.
Industry: It is used in the pharmaceutical industry for the production of antibacterial medications
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: Another antifolate antibiotic used to treat parasitic infections.
Methotrexate: A chemotherapy agent and immune system suppressant.
Sulfamethoxazole: Often combined with trimethoprim to enhance antibacterial efficacy
Uniqueness
Trimethoprim hydrochloride is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections with minimal effects on human cells.
Properties
| 60834-30-2 | |
Molecular Formula |
C14H19ClN4O3 |
Molecular Weight |
326.78 g/mol |
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H |
InChI Key |
YLCCEQZHUHUYPA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |
| 60834-30-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)
![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)
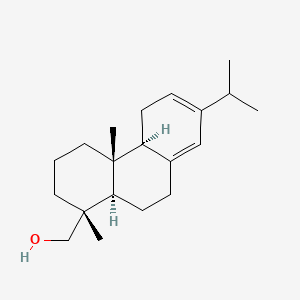
![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
